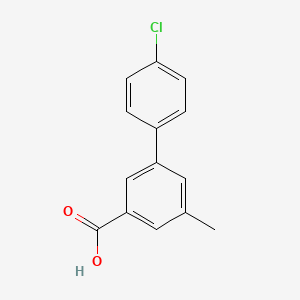
3-(4-Chlorophenyl)-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-5-methylbenzoic acid is an aromatic carboxylic acid characterized by the presence of a chlorinated phenyl group and a methyl-substituted benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-methylbenzoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step often involves the acylation of 4-chlorotoluene with a suitable acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: The resulting intermediate is then subjected to oxidation using agents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form derivatives with additional functional groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated or alkylated aromatic compounds.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Biochemical Research: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Materials Science: Utilized in the production of polymers and resins with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用機序
The mechanism by which 3-(4-Chlorophenyl)-5-methylbenzoic acid exerts its effects depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering biochemical pathways. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
類似化合物との比較
4-Chlorobenzoic acid: Lacks the methyl group, resulting in different reactivity and applications.
5-Methylsalicylic acid: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties.
Uniqueness: 3-(4-Chlorophenyl)-5-methylbenzoic acid is unique due to the combination of a chlorinated phenyl group and a methyl-substituted benzoic acid moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various research and industrial applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-11(8-12(7-9)14(16)17)10-2-4-13(15)5-3-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBXUHPNJSHRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














